2-[(4-Methoxyphenyl)methyl]azetidine
Overview
Description
2-[(4-Methoxyphenyl)methyl]azetidine is a versatile small molecule scaffold used in various fields of scientific research It is a four-membered nitrogen-containing heterocycle, which is structurally related to aziridines and azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]azetidine can be achieved through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement. One common approach involves the [2+2] cycloaddition reaction between appropriately substituted imines and ketenes . Another method includes the reduction of β-lactams to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and cost-effective reagents to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with diverse functional groups.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain in the four-membered azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in the design of bioactive molecules and polymers, where the azetidine ring can undergo ring-opening polymerization or other transformations to achieve the desired effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
β-Lactams: Four-membered cyclic amides that are structurally similar to azetidines but contain a carbonyl group.
Uniqueness
Compared to aziridines, azetidines are more stable and easier to handle, making them more suitable for certain applications . The compound’s versatility as a building block for complex molecules and its potential in drug discovery further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)8-10-6-7-12-10/h2-5,10,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCZZGVSCGEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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